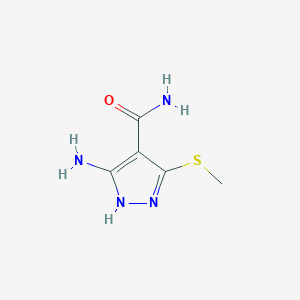![molecular formula C13H14N2 B1267528 4-[2-(Pyridin-2-yl)ethyl]aniline CAS No. 6318-71-4](/img/structure/B1267528.png)
4-[2-(Pyridin-2-yl)ethyl]aniline
Übersicht
Beschreibung
“4-[2-(Pyridin-2-yl)ethyl]aniline” is a chemical compound with the empirical formula C13H14N2 . It has a molecular weight of 198.26 .
Synthesis Analysis
While specific synthesis methods for “4-[2-(Pyridin-2-yl)ethyl]aniline” were not found, a catalyst-free synthesis method has been reported for substituted pyridin-2-yl . This method utilizes easily accessible N-hetaryl ureas and alcohols .Molecular Structure Analysis
The molecular structure of “4-[2-(Pyridin-2-yl)ethyl]aniline” consists of a pyridine ring attached to an aniline group via an ethyl bridge .Physical And Chemical Properties Analysis
“4-[2-(Pyridin-2-yl)ethyl]aniline” is a solid compound . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Analysis
4-[2-(Pyridin-2-yl)ethyl]aniline: is utilized in crystallography to determine the crystal structure of chiral secondary amines . The compound can be obtained from the reduction of imines, which are key intermediates in the synthesis of various organic molecules. The crystal structure provides insights into the molecular conformation, which is crucial for understanding the reactivity and interaction with other molecules.
Medicinal Chemistry: Anti-Fibrosis Agents
In medicinal chemistry, derivatives of 4-[2-(Pyridin-2-yl)ethyl]aniline have been synthesized and evaluated for their anti-fibrotic activity . These compounds have shown promising results against fibrosis, a condition characterized by excessive tissue scarring, and could lead to the development of new therapeutic agents.
Organic Synthesis: Reductive Amination
This compound serves as an intermediate in reductive amination reactions . Reductive amination is a fundamental method for the synthesis of amines, which are essential components in pharmaceuticals, agrochemicals, and dyes. The selective reduction properties of 4-[2-(Pyridin-2-yl)ethyl]aniline make it a valuable compound in organic synthesis.
Ligand Design for Metal Catalysis
4-[2-(Pyridin-2-yl)ethyl]aniline: can act as a ligand in metal-catalyzed reactions . Its ability to coordinate with metals can enhance the reactivity and selectivity of catalytic processes, which is beneficial in the synthesis of complex organic molecules.
Pharmaceutical Intermediates
The compound is also important as an intermediate in the synthesis of pharmaceuticals . Its structural features allow for the introduction of various functional groups, which can lead to the creation of diverse medicinal compounds.
Material Science: Polymer Synthesis
In material science, 4-[2-(Pyridin-2-yl)ethyl]aniline is used in the synthesis of polymers . Its incorporation into polymer chains can impart specific properties such as conductivity, flexibility, and strength, making it useful in the development of advanced materials.
Agrochemistry: Synthesis of Pesticides
The chemical serves as a precursor in the synthesis of pesticides . Its reactivity enables the formation of compounds that can effectively control pests and improve agricultural productivity.
Chemical Biology: Protein-Protein Interaction Studies
Lastly, in chemical biology, 4-[2-(Pyridin-2-yl)ethyl]aniline can be used to study protein-protein interactions . By modifying proteins with this compound, researchers can investigate the mechanisms of cellular processes and disease progression.
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
It has been suggested that similar compounds can act as directing groups in promoting c–h amination mediated by cupric acetate . This suggests that 4-[2-(Pyridin-2-yl)ethyl]aniline might interact with its targets, leading to changes in their function.
Biochemical Pathways
Based on its potential role in c–h amination, it could be inferred that it might influence pathways involving amine synthesis .
Result of Action
Similar compounds have been shown to inhibit certain enzymes, suggesting that 4-[2-(pyridin-2-yl)ethyl]aniline might have similar effects .
Eigenschaften
IUPAC Name |
4-(2-pyridin-2-ylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-12-7-4-11(5-8-12)6-9-13-3-1-2-10-15-13/h1-5,7-8,10H,6,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXIKRWYUBIXPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283465 | |
| Record name | 4-[2-(Pyridin-2-yl)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Pyridin-2-yl)ethyl]aniline | |
CAS RN |
6318-71-4 | |
| Record name | MLS002639412 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[2-(Pyridin-2-yl)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1267455.png)




![1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one](/img/structure/B1267462.png)




